molecular formula C11H10BrNO2 B1417116 Ethyl 2-bromo-6-cyano-3-methylbenzoate CAS No. 1807165-62-3

Ethyl 2-bromo-6-cyano-3-methylbenzoate

Cat. No.: B1417116
CAS No.: 1807165-62-3
M. Wt: 268.11 g/mol
InChI Key: MLWDNTMWOVSUPW-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-6-cyano-3-methylbenzoate is a substituted benzoate ester featuring a bromo group at the 2-position, a cyano group at the 6-position, and a methyl group at the 3-position of the aromatic ring, with an ethyl ester moiety at the 1-position. The bromo and cyano groups enhance electrophilicity, making the ester prone to nucleophilic substitution or hydrolysis, while the methyl group introduces steric hindrance that may modulate reaction pathways.

Properties

IUPAC Name

ethyl 2-bromo-6-cyano-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-3-15-11(14)9-8(6-13)5-4-7(2)10(9)12/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWDNTMWOVSUPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Br)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

Substituted benzoate esters with bromo, cyano, or methyl groups exhibit distinct electronic and steric properties. Key structural analogues include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties
Ethyl 2-bromo-6-cyano-3-methylbenzoate 2-Br, 6-CN, 3-CH₃, 1-COOEt ~298.1 (estimated) High polarity, reactive ester group
Ethyl 2-bromo-3-methylbenzoate 2-Br, 3-CH₃, 1-COOEt ~257.1 Moderate reactivity, lower polarity
Methyl 3-bromo-2-(bromomethyl)propionate 3-Br, 2-(BrCH₂), COOMe ~259.9 Bifunctional (Br, ester), aliphatic
Ethyl [2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)]-4H-chromene-3-carboxylate Amino, Br, CN, chromene core ~475.3 (reported) Complex heterocyclic structure, multifunctional

Key Observations :

  • The target compound’s cyano group increases polarity and electrophilicity compared to non-cyano analogues like Ethyl 2-bromo-3-methylbenzoate.
  • Steric effects from the 3-methyl group may hinder reactions at the ortho position, contrasting with aliphatic esters like Methyl 3-bromo-2-(bromomethyl)propionate, which lack aromatic constraints .

Comparison with Analogues :

  • Methyl 2-benzoylamino-3-oxobutanoate () employs PTSA-catalyzed condensation in benzene, highlighting the role of catalysts in ester/amide formation. In contrast, the target compound’s synthesis prioritizes electrophilic substitutions.
  • Aliphatic bromoesters (e.g., Methyl 3-bromo-2-(bromomethyl)propionate) often utilize radical bromination or Appel reactions, differing from aromatic bromination strategies .
Reactivity and Stability
  • Hydrolysis : The electron-withdrawing Br and CN groups accelerate acid- or base-catalyzed ester hydrolysis compared to electron-rich analogues. For example, Ethyl 2-bromo-3-methylbenzoate hydrolyzes slower due to reduced electrophilicity.
  • Nucleophilic Substitution : The 2-bromo group is susceptible to Suzuki or Ullmann couplings, whereas aliphatic bromoesters (e.g., Methyl 3-bromo-2-(bromomethyl)propionate) favor SN2 mechanisms .
  • Thermal Stability: Cyano groups may enhance thermal stability via resonance, contrasting with amino-substituted esters (), where electron-donating groups reduce stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-6-cyano-3-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromo-6-cyano-3-methylbenzoate

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